

The Discovery and Enduring Legacy of Propargyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Propargyl alcohol (2-propyn-1-ol), the simplest stable alcohol containing a carbon-carbon triple bond, has a rich history spanning over 150 years. First synthesized in 1872, its unique reactivity, stemming from the presence of both a hydroxyl group and a terminal alkyne, has established it as a versatile and indispensable building block in organic chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of propargyl alcohol, detailing its initial synthesis and the evolution of its industrial production. Furthermore, it elucidates the compound's physical and chemical properties, and its significant role as a precursor in the synthesis of pharmaceuticals and agrochemicals, with a particular focus on the propargylamine moiety as a key pharmacophore in modern drug design.

Discovery and Early Synthesis

The first documented synthesis of propargyl alcohol was achieved by the Belgian chemist Louis Henry in 1872.^[1] His pioneering work, published in the *Berichte der deutschen chemischen Gesellschaft*, described the preparation of propargyl alcohol from 2-bromoprop-2-en-1-ol.^[1]

Experimental Protocol: Henry's Synthesis (1872)

While the full text of Henry's original 1872 publication is not readily available, based on secondary sources and the chemical knowledge of the time, the synthesis likely involved the dehydrobromination of 2-bromoprop-2-en-1-ol using a strong base, such as potassium hydroxide. The reaction proceeds via an elimination mechanism to form the carbon-carbon triple bond of propargyl alcohol.

Reaction Scheme:

General Procedure (Inferred):

- A solution of 2-bromoprop-2-en-1-ol in a suitable solvent (e.g., ethanol) would be prepared in a reaction vessel equipped with a reflux condenser.
- A concentrated aqueous or alcoholic solution of potassium hydroxide would be added gradually to the reaction mixture.
- The mixture would then be heated to reflux to drive the elimination reaction to completion.
- After cooling, the reaction mixture would be neutralized, and the propargyl alcohol product would be isolated and purified by distillation.

This initial synthesis, though groundbreaking, was not amenable to large-scale production. The development of a more efficient and commercially viable synthesis route was crucial for unlocking the full potential of this versatile molecule.

Industrial Synthesis: The Reppe Process

The advent of industrial-scale production of propargyl alcohol is largely attributed to the pioneering work of Walter Reppe at BASF in the 1920s and 1930s.^{[2][3]} Reppe's research into the chemistry of acetylene under pressure led to the development of a process for the synthesis of propargyl alcohol and butynediol from the reaction of acetylene with formaldehyde.^{[2][3][4]} This process, often referred to as "Reppe Chemistry," remains the cornerstone of industrial propargyl alcohol production today.^{[2][3]}

The Reppe process involves the copper-catalyzed addition of formaldehyde to acetylene.^{[5][6]} The reaction can be controlled to favor the formation of either propargyl alcohol or 1,4-butynediol.^{[7][8]}

Evolution of the Reppe Process

The industrial synthesis of propargyl alcohol has undergone significant optimization over the decades to improve selectivity, yield, and safety. The following table summarizes the key developments in the Reppe process:

Period	Catalyst System	Solvent/Medium	Temperature (°C)	Pressure (bar)	Key Features & Yields
Early Development (1930s-1950s)	Copper(I) acetylide on a support (e.g., silica gel)[5][7]	Aqueous formaldehyde solution, often with a co-solvent like tetrahydrofuran (THF) or methanol[7]	90 - 120[7][9]	5 - 20[7][9]	Batch or continuous process; formation of butynediol as a significant by-product. Yields of propargyl alcohol were often moderate.
Process Refinements (1960s-1980s)	Modified copper acetylide catalysts with promoters (e.g., bismuth compounds)[6]	N-alkyl-2-pyrrolidones (e.g., N-methyl-2-pyrrolidone, NMP) as acetylene absorbents[8]	80 - 150[8]	1 - 15[8][9]	Improved selectivity for propargyl alcohol; operation at lower pressures enhancing safety. Propargyl alcohol to butynediol ratios significantly increased.
Modern Processes (1990s-Present)	Highly active and selective supported copper catalysts; homogeneous	Fluidized bed reactors; advanced solvent systems for efficient	70 - 120[10][11][12]	1 - 15[10][11][12]	Continuous processes with high throughput and selectivity.

s catalyst systems being explored.[6]	acetylene dissolution and product separation. [10][11][12]	Focus on catalyst stability, recycling, and minimizing by-product formation. Yields of propargyl alcohol can exceed 90%.
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Generalized Experimental Protocol for the Reppe Synthesis

The following is a generalized protocol for the laboratory-scale synthesis of propargyl alcohol based on the principles of the Reppe process:

- **Catalyst Preparation:** A supported copper catalyst is prepared, often by impregnating a high-surface-area support like silica gel with a copper salt (e.g., copper(II) nitrate) followed by calcination and reduction to form the active copper(I) species.
- **Reaction Setup:** A high-pressure autoclave equipped with a stirrer, gas inlet, liquid inlet, and temperature and pressure controls is charged with the catalyst and an aqueous solution of formaldehyde. A co-solvent such as THF may also be added to enhance acetylene solubility.
- **Reaction Execution:** The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with acetylene to the desired operating pressure. The reaction mixture is heated to the target temperature with vigorous stirring. The reaction is typically exothermic, and cooling is required to maintain a constant temperature.
- **Work-up and Purification:** After the desired reaction time, the reactor is cooled, and the excess acetylene is safely vented. The reaction mixture is filtered to remove the catalyst. The propargyl alcohol is then separated from the aqueous phase and unreacted formaldehyde by distillation. Further purification is achieved by fractional distillation.

Physical and Chemical Properties

Propargyl alcohol is a colorless, viscous liquid with a characteristic geranium-like odor.^{[13][14]} It is miscible with water and most polar organic solvents.^{[13][15]} A summary of its key physical and chemical properties is presented in the table below.

Property	Value
Molecular Formula	C ₃ H ₄ O ^[15]
Molar Mass	56.06 g/mol ^[15]
Appearance	Colorless to straw-colored liquid ^[15]
Odor	Geranium-like ^[13]
Boiling Point	114-115 °C ^{[5][15]}
Melting Point	-51 to -48 °C ^{[5][15]}
Density	0.9715 g/cm ³ at 20 °C ^[16]
Vapor Pressure	12 mmHg at 20 °C ^[15]
Flash Point	36 °C (97 °F) ^[15]
Solubility in Water	Miscible ^[15]
pKa	13.6 ^[15]
Refractive Index (n ²⁰ /D)	1.432 ^[5]

Propargyl alcohol's chemical reactivity is dominated by its two functional groups: the hydroxyl group and the terminal alkyne. The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The terminal alkyne is highly reactive and participates in a wide range of transformations, including addition reactions, cycloadditions (such as "click chemistry"), and the formation of metal acetylides.^{[15][17]}

Role in Drug Development and Agrochemicals

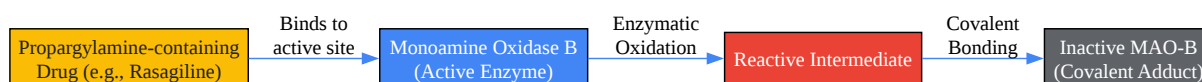
The unique structural and reactive properties of propargyl alcohol have made it a valuable building block in the synthesis of a wide array of biologically active molecules, including

pharmaceuticals and agrochemicals.[5][17]

The Propargylamine Moiety: A Privileged Pharmacophore

A significant application of the propargyl group in medicinal chemistry is in the form of the propargylamine moiety. This structural motif is a key pharmacophore in a number of drugs, particularly those targeting monoamine oxidase (MAO) enzymes. MAO-B inhibitors containing a propargylamine group, such as selegiline and rasagiline, are used in the treatment of Parkinson's disease.

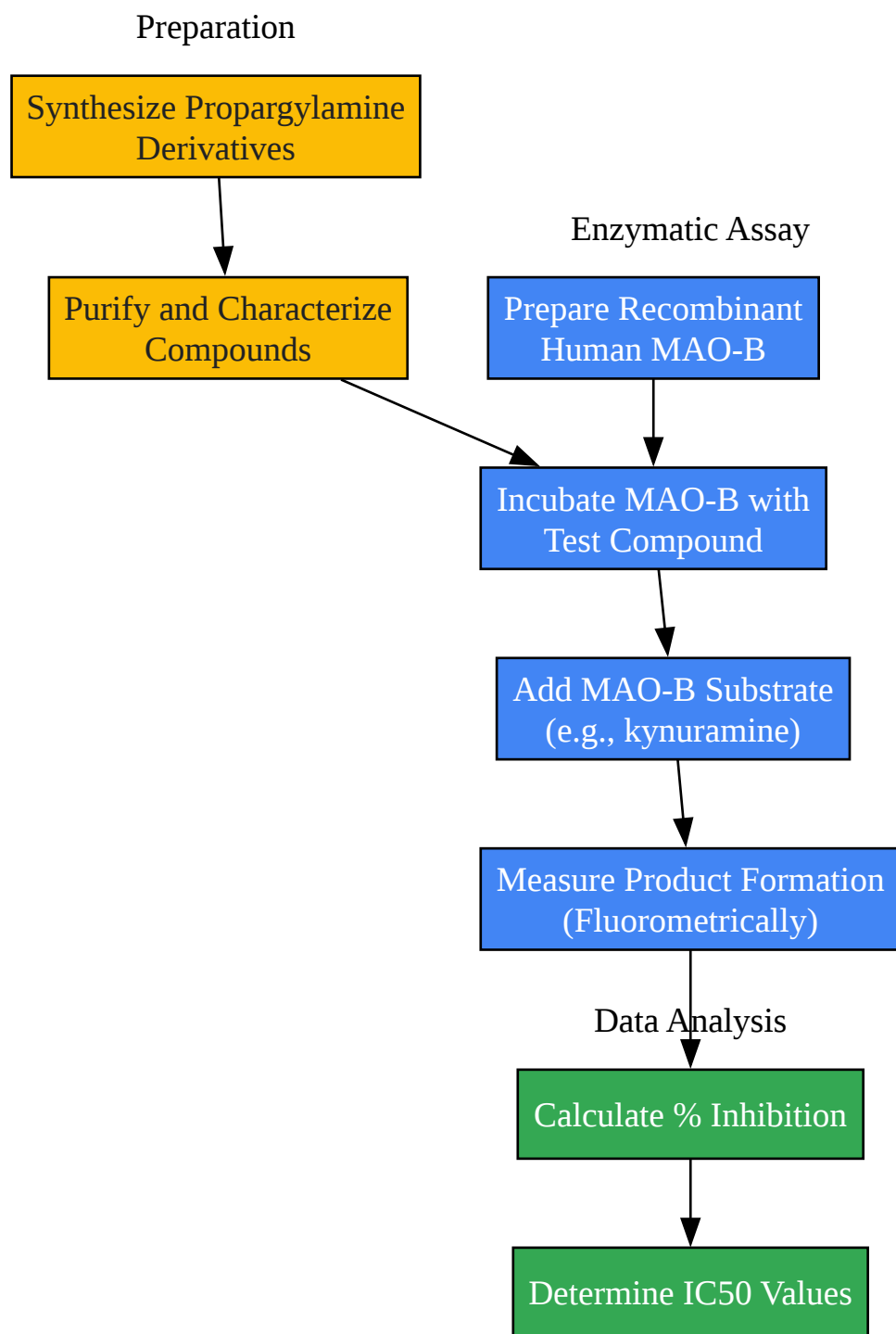
The propargylamine group acts as an irreversible inhibitor of MAO-B. The alkyne functionality undergoes an enzyme-catalyzed oxidation to a reactive intermediate that covalently binds to the flavin cofactor of the enzyme, leading to its inactivation.



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Mechanism of MAO-B inhibition by a propargylamine-containing drug.

The following diagram illustrates a generalized experimental workflow for screening the inhibitory activity of novel propargylamine derivatives against MAO-B.



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Workflow for screening MAO-B inhibitors.

Synthesis of Agrochemicals

Propargyl alcohol is a key starting material for the synthesis of several commercially important agrochemicals.

- Propargite: This acaricide (mite killer) is synthesized from propargyl alcohol.[5] The synthesis involves the reaction of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfite with propargyl alcohol in the presence of a base.
- Prallethrin: A synthetic pyrethroid insecticide, prallethrin is produced using a multi-step synthesis where propargyl alcohol is a crucial intermediate for forming the alcohol portion of the final ester product.[5]

Conclusion

Since its discovery by L. Henry in 1872, propargyl alcohol has transitioned from a laboratory curiosity to a cornerstone of the chemical industry. The development of the Reppe process enabled its large-scale production, paving the way for its widespread use as a versatile synthon. Its unique combination of a hydroxyl group and a reactive alkyne has made it an invaluable tool for organic chemists, particularly in the synthesis of complex molecules with biological activity. The enduring importance of the propargyl moiety in drug design, exemplified by the success of propargylamine-based MAO inhibitors, ensures that propargyl alcohol will continue to be a relevant and highly sought-after chemical intermediate for the foreseeable future. The ongoing research into new catalytic systems and applications for this remarkable molecule promises to further expand its already impressive legacy.

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References

1. Thieme E-Books & E-Journals [thieme-connect.de]
2. Reppe Chemistry - Associate Professorship of Inorganic Chemistry [ch.nat.tum.de]
3. osti.gov [osti.gov]
4. encyclopedia.com [encyclopedia.com]

- 5. nbinnno.com [nbinnno.com]
- 6. researchgate.net [researchgate.net]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. US3087970A - Synthesis of propargyl alcohol from formaldehyde and acetylene - Google Patents [patents.google.com]
- 9. solechem.eu [solechem.eu]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 12. Design, synthesis, and evaluation of N-methyl-propargylamine derivatives as isoform-selective monoamine oxidases inhibitors for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN1830253A - Manufacturing method of high content propargite - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Discovery and Enduring Legacy of Propargyl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8291554#discovery-and-history-of-propargyl-alcohol]

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